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molecular formula C11H12N2O5 B8287477 3-Morpholino-5-nitrobenzoic acid

3-Morpholino-5-nitrobenzoic acid

Cat. No. B8287477
M. Wt: 252.22 g/mol
InChI Key: QCZNAJKUTLQEDI-UHFFFAOYSA-N
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Patent
US08940724B2

Procedure details

Prepared according to Procedure U using 3-morpholino-5-nitrobenzoic acid (0.8 g, 3.17 mmol), EDC (1.22 g, 6.34 mmol), DMAP (0.78 g, 6.34 mmol), 2.0M methanamine in THF (2.4 mL, 4.76 mmol), and DCM (12 mL). Purification by column chromatography (silica; 0-75% EtOAc in hexanes) afforded N-methyl-3-morpholino-5-nitrobenzamide as a yellow amorphous solid. Mass Spectrum (ESI) m/e=266.2 (M+1).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.78 g
Type
catalyst
Reaction Step Five
Name
Quantity
12 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:8]=[C:9]([CH:13]=[C:14]([N+:16]([O-:18])=[O:17])[CH:15]=2)[C:10]([OH:12])=O)[CH2:3][CH2:2]1.C(Cl)CCl.[CH3:23][NH2:24].C1COCC1>CN(C1C=CN=CC=1)C.C(Cl)Cl>[CH3:23][NH:24][C:10](=[O:12])[C:9]1[CH:13]=[C:14]([N+:16]([O-:18])=[O:17])[CH:15]=[C:7]([N:4]2[CH2:3][CH2:2][O:1][CH2:6][CH2:5]2)[CH:8]=1

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
O1CCN(CC1)C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Step Two
Name
Quantity
1.22 g
Type
reactant
Smiles
C(CCl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Four
Name
Quantity
2.4 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
0.78 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Six
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (silica; 0-75% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
CNC(C1=CC(=CC(=C1)[N+](=O)[O-])N1CCOCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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